molecular formula C20H21F2N3O4 B1237241 Unii-V96Q9X7ros

Unii-V96Q9X7ros

Cat. No.: B1237241
M. Wt: 405.4 g/mol
InChI Key: JYRHGXXQSIPDDP-IACUBPJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-V96Q9X7ros is a Unique Ingredient Identifier (UNII) assigned by the U.S. FDA’s Global Substance Registration System (GSRS) to unambiguously identify a substance relevant to medicinal or translational research . Substances assigned UNIIs are critical for regulatory tracking, pharmacovigilance, and harmonizing substance identification across databases . For this compound, its inclusion in the GSRS implies its relevance to drug development, medical device formulations, or biochemical research.

Properties

Molecular Formula

C20H21F2N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H21F2N3O4/c1-29-18-15-9(17(26)10(19(27)28)6-25(15)13-5-11(13)21)4-12(22)16(18)24-7-14(23)20(8-24)2-3-20/h4,6,11,13-14H,2-3,5,7-8,23H2,1H3,(H,27,28)/t11-,13+,14+/m0/s1

InChI Key

JYRHGXXQSIPDDP-IACUBPJLSA-N

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H](C4(C3)CC4)N)F)C(=O)C(=CN2[C@@H]5C[C@@H]5F)C(=O)O

Canonical SMILES

COC1=C2C(=CC(=C1N3CC(C4(C3)CC4)N)F)C(=O)C(=CN2C5CC5F)C(=O)O

Synonyms

DK-507k

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key properties of this compound and analogous compounds (modeled after and ):

Property This compound Compound A (CAS 1761-61-1) Compound B (CAS 96799-02-9)
Molecular Formula Undisclosed C₇H₅BrO₂ C₇H₇N₃O
Molecular Weight (g/mol) N/A 201.02 149.15
Solubility (Water) Not reported 0.687 mg/mL Highly soluble
LogS (ESOL) N/A -2.47 Not available
Bioavailability Score N/A 0.55 0.85 (predicted)
Hazard Profile Unknown H302 (oral toxicity) H302, H315, H319, H335

Key Observations :

  • Structural Diversity : Compound A (brominated aromatic acid) and Compound B (nitrogen-rich heterocycle) highlight the chemical diversity among substances assigned UNIIs. This compound may belong to a distinct structural class, necessitating tailored analytical methods for characterization .

Implications :

  • Compound B’s multi-hazard profile underscores the importance of rigorous safety assessments for nitrogen-containing heterocycles, a common feature in drug candidates .
  • Regulatory Requirements: this compound would require comprehensive toxicological evaluation, including acute toxicity, genotoxicity, and environmental impact studies, as mandated by CLP regulations .

Methodological Considerations for Comparative Studies

Analytical Techniques

  • Structural Elucidation : As per and , full characterization of this compound would require:
    • ¹H/¹³C NMR with DEPT/2D correlation for stereochemical assignment.
    • High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation.
    • Elemental Analysis (±0.4% accuracy) to verify purity .
  • Pharmacological Screening : Standardized assays (e.g., enzyme inhibition, cell viability) should follow protocols in and , including positive/negative controls and statistical validation.

Data Reproducibility

Consistent with , all experimental procedures for this compound must be documented in sufficient detail to enable replication, including:

  • Reaction conditions (solvent, temperature, catalysts).
  • Purification techniques (e.g., column chromatography, recrystallization).
  • Spectroscopic data archived in supplementary materials .

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